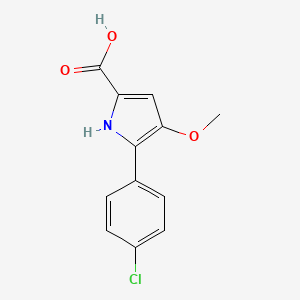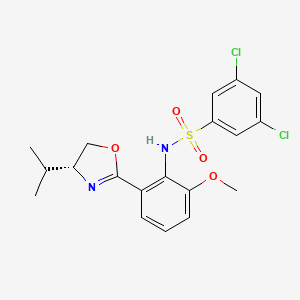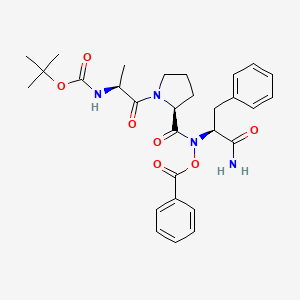![molecular formula C22H26O5S B12855113 (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12855113.png)
(4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a hexahydropyrano[3,2-d][1,3]dioxin core, which is a bicyclic structure containing oxygen atoms, and is substituted with benzyloxy, ethylthio, and phenyl groups. The stereochemistry of the molecule is defined by the specific configuration of its chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol can be achieved through a multi-step synthetic route. One possible approach involves the following steps:
Formation of the Hexahydropyrano[3,2-d][1,3]dioxin Core: This can be achieved through a cyclization reaction of a suitable diol precursor with a dihalide under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Introduction of the Ethylthio Group: The ethylthio group can be introduced through a thiolation reaction using ethylthiol and a suitable electrophile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and ethylthio groups, to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the benzyloxy group to a benzyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzyloxy and ethylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study the interactions of its functional groups with biological macromolecules. It can also be used in the development of new biochemical assays.
Medicine
In medicine, the compound has potential applications as a lead compound for the development of new drugs. Its unique structure and functional groups may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure and functional groups may impart desirable properties to the materials.
Mecanismo De Acción
The mechanism of action of (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy, ethylthio, and phenyl groups may interact with specific binding sites on the target molecules, leading to modulation of their activity. The hexahydropyrano[3,2-d][1,3]dioxin core may also play a role in stabilizing the interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (4AR,7S,8R,8aR)-8-(methoxy)-6-(methylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
- (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(methylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
- (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-(4-methylphenyl)hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Uniqueness
The uniqueness of (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol lies in its specific combination of functional groups and stereochemistry. The presence of the benzyloxy, ethylthio, and phenyl groups, along with the specific configuration of the chiral centers, imparts unique chemical and biological properties to the compound. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C22H26O5S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
(4aR,7S,8R,8aR)-6-ethylsulfanyl-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C22H26O5S/c1-2-28-22-18(23)20(24-13-15-9-5-3-6-10-15)19-17(26-22)14-25-21(27-19)16-11-7-4-8-12-16/h3-12,17-23H,2,13-14H2,1H3/t17-,18+,19-,20-,21?,22?/m1/s1 |
Clave InChI |
SYBHNKGJBUSZOA-RLCYQCIGSA-N |
SMILES isomérico |
CCSC1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O |
SMILES canónico |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


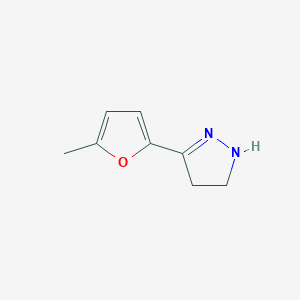
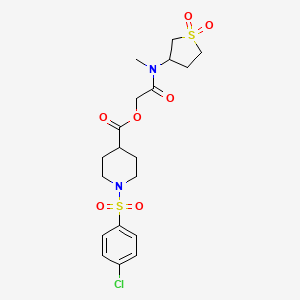
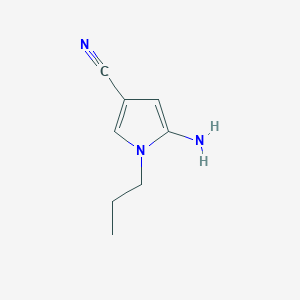
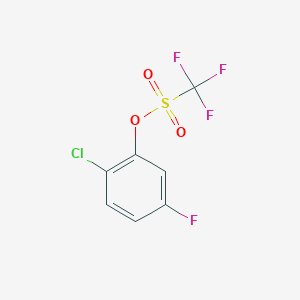

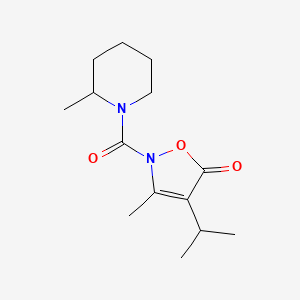
![4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine](/img/structure/B12855073.png)
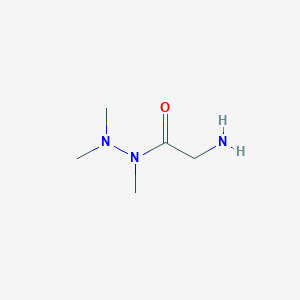
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855084.png)
![zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12855089.png)
